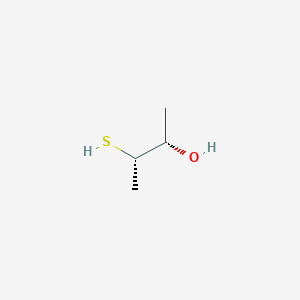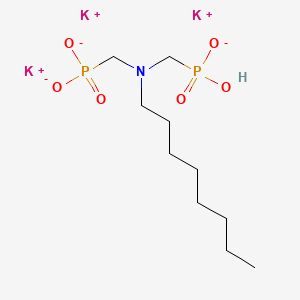
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21K3NO6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone-related diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Water or an aqueous solution is commonly used as the solvent.
pH: The pH is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The process typically includes:
Raw Material Handling: Efficient handling and storage of raw materials like octylamine, formaldehyde, and phosphorous acid.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and concentration.
Purification: Techniques like crystallization or filtration to purify the final product.
化学反応の分析
Types of Reactions
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different amine derivatives.
Substitution: The phosphonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Alcohols, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phosphonate esters or amides.
科学的研究の応用
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
作用機序
The mechanism of action of tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The compound binds to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption. When osteoclasts begin to resorb bone impregnated with the bisphosphonate, the compound is released and impairs the ability of osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . This results in decreased bone resorption and increased bone density.
類似化合物との比較
Similar Compounds
Tetrapotassium ((octylimino)bis(methylene))bisphosphonate: Similar in structure but with four potassium ions instead of three.
Triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate: Contains ammonium ions instead of potassium ions.
Uniqueness
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate is unique due to its specific combination of potassium ions and the bisphosphonate structure, which provides distinct chemical properties and biological activities. Its ability to inhibit bone resorption makes it particularly valuable in medical applications.
特性
CAS番号 |
94230-73-6 |
|---|---|
分子式 |
C10H22K3NO6P2 |
分子量 |
431.53 g/mol |
IUPAC名 |
tripotassium;hydroxy-[[octyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C10H25NO6P2.3K/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChIキー |
DMCLMTPPYREGCX-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



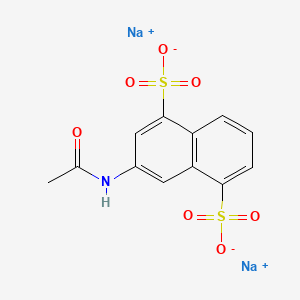
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
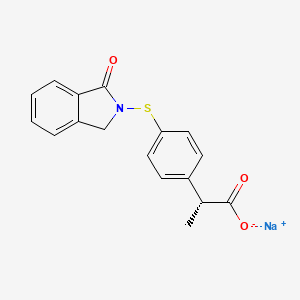
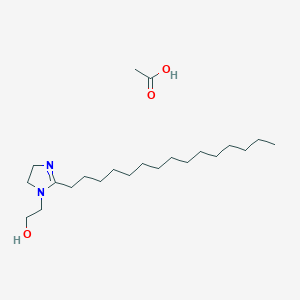


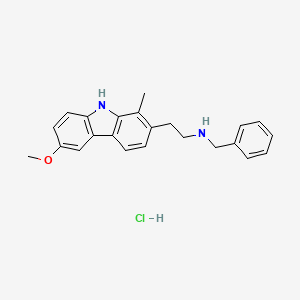
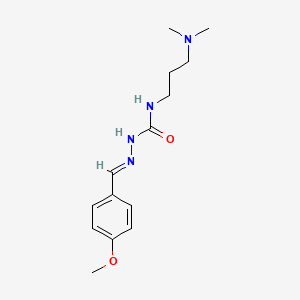
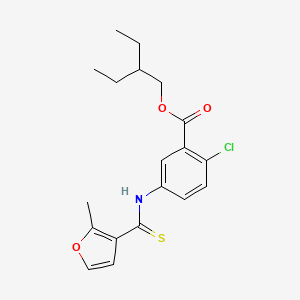
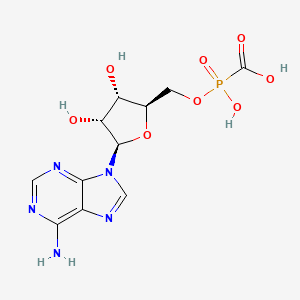
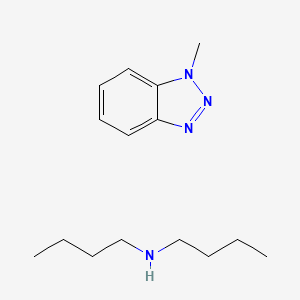
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
